Butyl[(pyrimidin-5-yl)methyl]amine
Overview
Description
Butyl[(pyrimidin-5-yl)methyl]amine is a chemical compound that belongs to the class of heterocyclic amines It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Scientific Research Applications
Butyl[(pyrimidin-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Safety and Hazards
Mechanism of Action
Target of Action
Butyl[(pyrimidin-5-yl)methyl]amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This disruption can lead to the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, which can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of CDK2 by this compound can lead to significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
Butyl[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound has shown interactions with proteins involved in DNA repair mechanisms, further highlighting its potential in modulating cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the PI3K/AKT signaling pathway, which is essential for cell survival and proliferation . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the pyrimidine moiety of the compound, which interacts with the catalytic residues of the enzyme. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions result in altered cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the potential of the compound for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic pathways influence the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic cation transporters (OCTs), which facilitate its cellular uptake . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize predominantly in the nucleus, where it interacts with nuclear proteins and DNA . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization of the compound is essential for its role in modulating gene expression and DNA repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(pyrimidin-5-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with butylamine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with butylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl[(pyrimidin-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated pyrimidines and butylamine are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds such as 5-aminopyrimidine and 2,4-diaminopyrimidine share structural similarities.
Butylamine derivatives: Compounds like butylamine and N-butylpyridine are structurally related.
Uniqueness
Butyl[(pyrimidin-5-yl)methyl]amine is unique due to its specific combination of a butyl group and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-10-5-9-6-11-8-12-7-9/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFJIGOWJSXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.